Scientific Field: Chemical Technology and Engineering
Application Summary: MBT is used in the synthesis, isolation, and purification of 2-mercaptobenzothiazole-based acrylic and methacrylic monomers.
Methods of Application: The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR).
Scientific Field: Pharmaceutical Chemistry
Application Summary: MBT derivatives are reported for their antimicrobial and antifungal activities.
Methods of Application: These compounds are highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases.
Scientific Field: Industrial Chemistry
Application Summary: MBT has found widespread industrial applications for the vulcanisation of rubber.
Methods of Application: It is used as a key component of the modified Julia olefination reaction.
Results: This application has been widely adopted in the rubber industry.
Scientific Field: Material Science
Application Summary: 2-mercaptobenzothiazole serves as a widely utilized organic corrosion inhibitor.
Methods of Application: It is used for copper and zinc, and as a component of self-healing and anticorrosion smart coatings.
Results: This application has been widely adopted in various industries.
Scientific Field: Renewable Energy
Application Summary: MBT can serve as an additive in dye solar devices.
Scientific Field: Oncology
Application Summary: An increase in the incidence of bladder cancer was observed in two studies of chemical plant workers exposed to high amounts of MBT.
Results: An increase in the incidence of tumours was observed in rats and mice exposed orally to MBT.
Scientific Field: Organic Chemistry
Methods of Application: Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis.
Scientific Field: Polymer Chemistry
2-Mercaptobenzothiazole is an organosulfur compound with the molecular formula CHNS and a molecular weight of 167.25 g/mol. It appears as pale yellow, crystalline solids with a characteristic unpleasant odor. This compound is primarily known for its role as a vulcanization accelerator in the rubber industry, enhancing the durability and heat resistance of rubber products by promoting cross-linking of polymer chains during the vulcanization process. 2-Mercaptobenzothiazole is insoluble in water but soluble in organic solvents like ethanol, ethyl ether, acetone, and benzene .
The primary industrial synthesis method for 2-Mercaptobenzothiazole involves:
2-Mercaptobenzothiazole is widely utilized in various industries:
Studies have shown that 2-Mercaptobenzothiazole can form complexes with metal ions such as copper and cobalt, leading to the development of metal complexes with potential applications in coordination chemistry. These interactions are significant for both its biological activity and its utility in various industrial processes
Several compounds share structural or functional similarities with 2-Mercaptobenzothiazole. Here are some notable examples: Uniqueness of 2-Mercaptobenzothiazole: Its distinct thiol group allows for unique reactivity patterns that facilitate rubber vulcanization more efficiently than other accelerators. It also has specific biocidal properties that differentiate it from similar compounds .Compound Name Structural Formula Unique Features Mercaptobenzothiazole Disulfide CH(S) Acts as a secondary accelerator in rubber Dicyclohexyl-2-benzothiazolesulfenamide CHNS Used as a vulcanization accelerator Sodium Mercaptobenzothiazole CHNNaS Water-soluble form used in various applications
2-Mercaptobenzothiazole (MBT) was first synthesized in 1885 by German chemist August Wilhelm von Hofmann through the reaction of carbon disulfide with 2-aminothiophenol. Its industrial significance emerged in the 1920s when researchers discovered its role as a vulcanization accelerator for natural and synthetic rubber. By the mid-20th century, MBT became a cornerstone of rubber manufacturing, with global production exceeding 50,000 metric tons annually. The compound’s discovery catalyzed advancements in polymer science, enabling the mass production of durable rubber products such as tires, seals, and industrial belts.
MBT (C₇H₅NS₂) adopts a planar bicyclic structure featuring a benzothiazole core with a thione group at the 2-position. Key structural and physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 167.25 g/mol | |
Melting point | 177–181°C | |
Density | 1.42 g/cm³ | |
Solubility in water | 0.12 g/L (25°C) | |
pKa | 6.93 |
The thione tautomer dominates in solid and solution states, with the thiol form being thermodynamically unfavorable. Nuclear magnetic resonance (NMR) studies confirm the absence of free thiol protons, validating the thione configuration. X-ray crystallography reveals intermolecular hydrogen bonding between the N–H and S=C groups, contributing to its crystalline stability.
MBT serves dual roles in industrial processes:
As a primary accelerator, MBT reduces sulfur vulcanization temperatures by 30–50°C while enhancing cross-linking efficiency. It reacts with zinc oxide to form zinc mercaptobenzothiazole (ZMBT), which catalyzes sulfur radical formation. This mechanism shortens curing times and improves rubber’s mechanical properties, as demonstrated by tensile strength increases of 40–60% in styrene-butadiene rubber (SBR).
MBT derivatives enable diverse applications:
Recent advances include its use in lithium-sulfur battery cathodes, where MBT-derived polysulfides improve cycle stability by 200% compared to conventional materials.
Irritant;Environmental Hazard